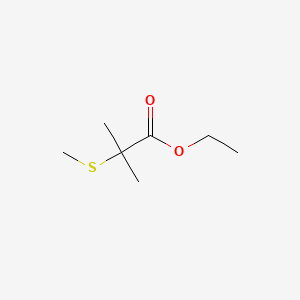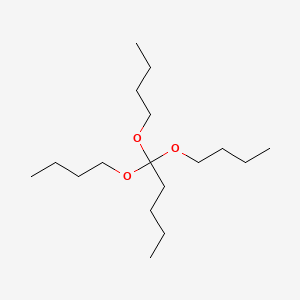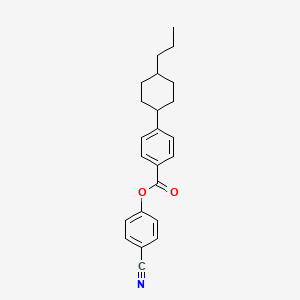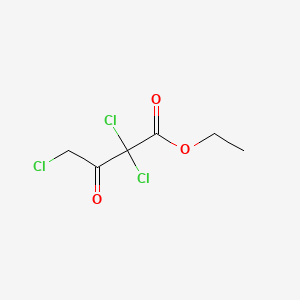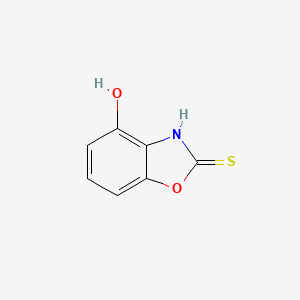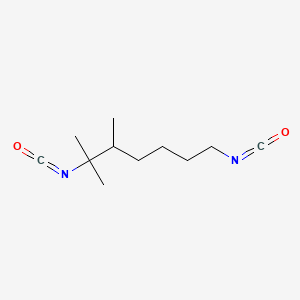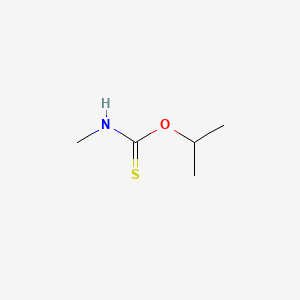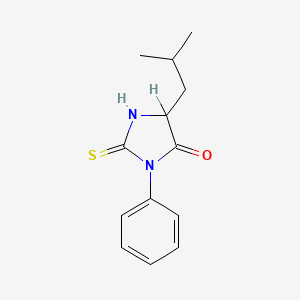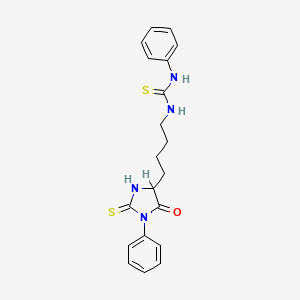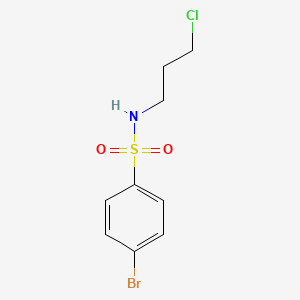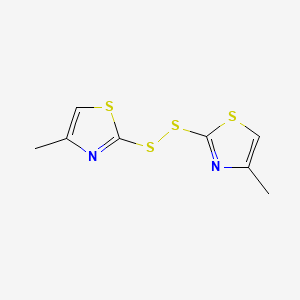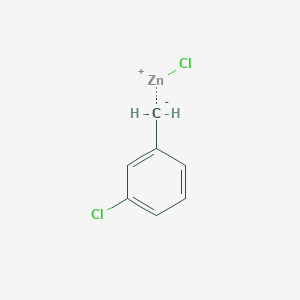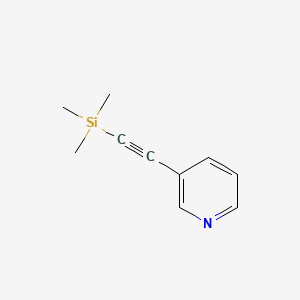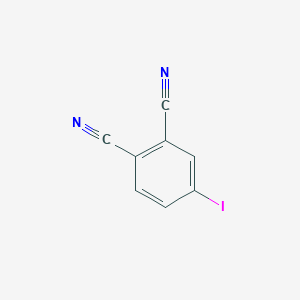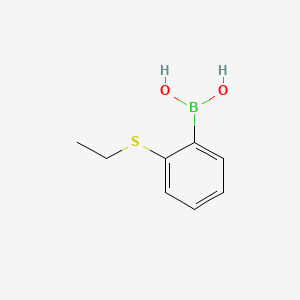
2-(Ethylthio)phenylboronic acid
Übersicht
Beschreibung
2-(Ethylthio)phenylboronic acid (ETPB) is a boronic acid derivative that has been widely used in organic synthesis and in the field of medicinal chemistry. It is an important building block for many pharmaceuticals, agrochemicals, and other compounds. ETPB is a versatile reagent, with a range of applications in organic synthesis and medicinal chemistry. It has been used in the synthesis of a variety of compounds, such as heterocycles, peptides, and small molecules. Additionally, it has been used in the preparation of fluorescent compounds and catalysts.
Wissenschaftliche Forschungsanwendungen
Boronic Esters in Chemical Synthesis
Boronic esters of porphyrazines and their precursors have been synthesized, showcasing the utility of phenylboronic acid derivatives in the preparation of complex organic molecules. These compounds are characterized by various spectroscopic techniques, underlining their potential in chemical synthesis and material sciences (Şükran Cenikli Başeren et al., 2011).
Organic Synthesis Intermediates
Compounds of arylboronic acid, such as 2-(Ethylthio)phenylboronic acid, are highlighted for their low toxicity, good thermal stability, and compatibility with functional groups, making them important intermediates in organic synthesis. The synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid from 4-bromophenylacetic acid as a lead compound exemplifies their significance as intermediates (Zhang Da, 2015).
Self-Healing Hydrogels
Phenylboronic acid derivatives have been utilized in the development of self-healing glucose-responsive hydrogels with pH-regulated mechanical properties. These hydrogels exhibit dynamic restructuring and size-dependent controlled release of proteins, offering promising applications in drug delivery and wound healing (Volkan Yesilyurt et al., 2015).
Protection Groups in Nucleoside Synthesis
The novel use of 2-(Phenylthio)ethyl as a protecting group for thymidine analogues in the synthesis of sugar-modified derivatives demonstrates the application of phenylboronic acid derivatives in the selective synthesis of nucleosides, providing a 'two-stage' system for efficient and regiospecific protection (J. D’Onofrio et al., 2006).
Catalysis in Organic Reactions
Phenylboronic acid derivatives have been shown to catalyze dehydrative condensation between carboxylic acids and amines, demonstrating their utility in catalysis and synthetic chemistry. The ortho-substituent on phenylboronic acid plays a crucial role in accelerating amidation processes (Ke Wang et al., 2018).
Tumor-targeted Drug Delivery
Phenylboronic acid (PBA)-mediated tumor targeting nanovectors enhance siRNA delivery and treatment of metastatic cancers. This approach minimizes nonspecific binding and enhances cellular internalization, demonstrating the potential of phenylboronic acid derivatives in targeted cancer therapy (B. Fan et al., 2017).
Eigenschaften
IUPAC Name |
(2-ethylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2S/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGSNVLNGRYSAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1SCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396381 | |
| Record name | 2-Ethylthiophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylthio)phenylboronic acid | |
CAS RN |
362045-33-8 | |
| Record name | 2-Ethylthiophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Ethylthiophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

